

2-Methyl-1-phenylpentan-3-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-phenylpentan-3-one

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An In-Depth Technical Guide to 2-Methyl-1-phenylpentan-3-one

This technical guide provides a comprehensive overview of **2-Methyl-1-phenylpentan-3-one**, including its IUPAC nomenclature, synonyms, and key chemical data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Synonyms

The compound with the chemical structure **2-Methyl-1-phenylpentan-3-one** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

IUPAC Name: **2-Methyl-1-phenylpentan-3-one**^[1]

The name is derived from the following analysis of its structure:

- **Parent Chain:** The longest carbon chain containing the ketone functional group is a pentanone.
- **Numbering:** The chain is numbered from the end that gives the ketone carbonyl group the lowest possible number, which is position 3.
- **Substituents:** There is a methyl group at position 2 and a phenyl group at position 1.

The stereochemistry of the molecule can be specified, for example, as (2S)-**2-methyl-1-phenylpentan-3-one**.^[2]

Synonyms:

- 3-Pentanone, 2-methyl-1-phenyl-^[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for **2-Methyl-1-phenylpentan-3-one**.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ^{[1][2]}
Molecular Weight	176.25 g/mol ^{[1][2][3]}
InChI	InChI=1S/C ₁₂ H ₁₆ O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKey	DTLXHCFHRITUHW-UHFFFAOYSA-N
SMILES	CCC(=O)C(C)CC1=CC=CC=C1 ^[2]

Experimental Protocols: Synthesis

A common method for the synthesis of α -substituted ketones like **2-Methyl-1-phenylpentan-3-one** is through the alkylation of a ketone enolate. A plausible synthetic route is the reaction of the enolate of 1-phenylpentan-3-one with a methylating agent.

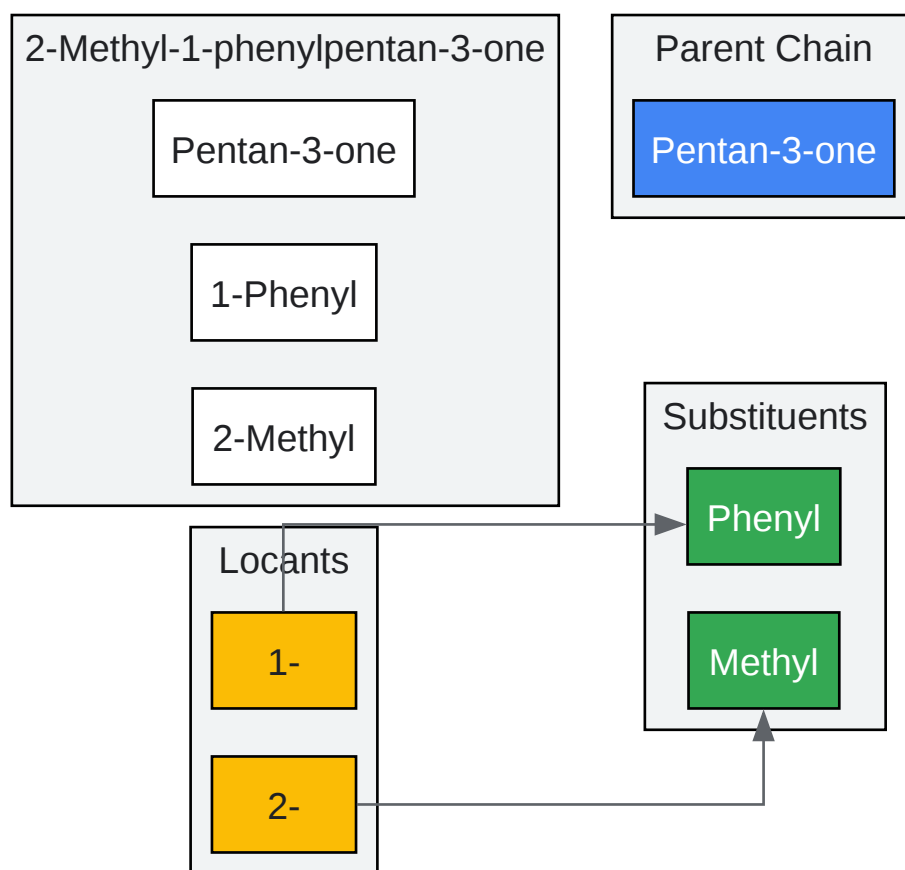
General Protocol for α -Methylation of a Ketone:

- Enolate Formation:
 - A solution of 1-phenylpentan-3-one is prepared in an aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

- A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the ketone solution. The LDA deprotonates the α -carbon to form the lithium enolate.
- Alkylation:
 - A methylating agent, such as methyl iodide (CH_3I), is then added to the enolate solution.
 - The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.
- Workup and Purification:
 - The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
 - The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
 - The resulting crude product can be purified by column chromatography on silica gel to yield pure **2-Methyl-1-phenylpentan-3-one**.

Visualization of Nomenclature

The following diagram illustrates the logical relationship of the components of the IUPAC name for **2-Methyl-1-phenylpentan-3-one**.



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Caption: IUPAC Nomenclature Breakdown for **2-Methyl-1-phenylpentan-3-one**.

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- To cite this document: BenchChem. [2-Methyl-1-phenylpentan-3-one IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2935090#2-methyl-1-phenylpentan-3-one-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b2935090#2-methyl-1-phenylpentan-3-one-iupac-name-and-synonyms)

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